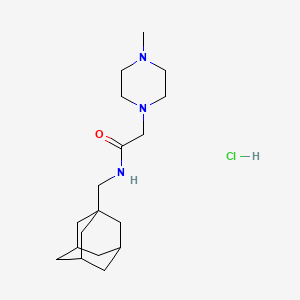
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: The adamantyl group is introduced through a reaction with a suitable alkylating agent.
Piperazine Derivatization: The piperazine ring is functionalized with a methyl group, often through alkylation.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism by which N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to produce desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide: Without the hydrochloride group.
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)ethanamide: Variation in the acetamide moiety.
Uniqueness
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O.ClH/c1-20-2-4-21(5-3-20)12-17(22)19-13-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-16H,2-13H2,1H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKYBFCRZBJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5484963.png)

![methyl 1-methyl-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5484991.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5485002.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)
![3-[2-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B5485013.png)


![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)

![N-(2-methoxyethyl)-1'-[(5-methylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485035.png)
![2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5485042.png)
